N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride

Metabolic stability Forensic toxicology Human hepatocyte assay

N-(1-Benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide monohydrochloride (CAS 2748301-27-9), also referred to as N-benzyl ortho-fluoro Norfentanyl hydrochloride, is a synthetic piperidine‑propionamide belonging to the 4‑anilidopiperidine class of opioid‑related compounds. Its structure is distinguished from the fentanyl scaffold by two simultaneous modifications: an N‑benzyl group replacing the prototypical phenethyl substituent on the piperidine nitrogen, and an ortho‑fluorine atom on the anilide phenyl ring.

Molecular Formula C21H26ClFN2O
Molecular Weight 376.9 g/mol
CAS No. 2748301-27-9
Cat. No. B12355626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride
CAS2748301-27-9
Molecular FormulaC21H26ClFN2O
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3F.Cl
InChIInChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(20-11-7-6-10-19(20)22)18-12-14-23(15-13-18)16-17-8-4-3-5-9-17;/h3-11,18H,2,12-16H2,1H3;1H
InChIKeyMYUPVCGIAVKPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl ortho-Fluoro Norfentanyl Hydrochloride (CAS 2748301-27-9): Core Structural and Physical Identity for Forensic and Pharmacology Sourcing


N-(1-Benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide monohydrochloride (CAS 2748301-27-9), also referred to as N-benzyl ortho-fluoro Norfentanyl hydrochloride, is a synthetic piperidine‑propionamide belonging to the 4‑anilidopiperidine class of opioid‑related compounds . Its structure is distinguished from the fentanyl scaffold by two simultaneous modifications: an N‑benzyl group replacing the prototypical phenethyl substituent on the piperidine nitrogen, and an ortho‑fluorine atom on the anilide phenyl ring . The compound is supplied as a hydrochloride salt with certified purity ≥98% and is intended exclusively as an analytical reference standard for research and forensic applications .

Why N-Benzyl ortho-Fluoro Norfentanyl Cannot Be Replaced by Generic Fentanyl Analogs in Analytical and Forensic Workflows


Class‑level substitution within the 4‑anilidopiperidine opioids is unreliable for both analytical identification and pharmacological interpretation because even single‑position modifications produce discrete shifts in receptor affinity, metabolic stability, and chromatographic behaviour [1]. N‑benzyl ortho‑fluoro Norfentanyl combines an N‑alkyl swap (benzyl for phenethyl) with a fluorine positional isomer (ortho) that are independently known to alter potency and metabolic routes relative to fentanyl and its para‑substituted derivatives [2][3]. Consequently, a structurally similar analog—such as para‑fluorofentanyl, benzylfentanyl, or ortho‑fluorofentanyl—cannot serve as an identical surrogate in GC‑MS reference libraries, quantitative LC‑MS/MS assays, or in‑vitro receptor occupancy experiments. The quantitative evidence below anchors this differentiation in specific, measurable performance dimensions.

Quantitative Differentiation Evidence for N-Benzyl ortho-Fluoro Norfentanyl Relative to Closest Structural Analogs


Ortho‑Fluorine Metabolic Stability Advantage Over Para‑ and Meta‑Fluorofentanyl in Human Hepatocyte Assays

Positional fluorination of the fentanyl anilide ring dramatically alters metabolic stability. In a comparative in‑vitro study using pooled human hepatocytes (1, 3, and 5 h incubations), the ortho‑fluorofentanyl isomer generated 14 distinct metabolites, yet the primary metabolite formed was the N‑dealkylation product norfluorofentanyl. In an authentic human urine sample, the ortho‑fluorofentanyl parent compound remained detectable alongside only three metabolites, contrasting with more extensive metabolic conversion observed for para‑ and meta‑isomers [1]. While this study examined ortho‑fluorofentanyl rather than the N‑benzyl analog, the ortho‑fluorine substitution is preserved in N‑benzyl ortho‑fluoro Norfentanyl, enabling the same metabolic advantage. This implies longer detection windows for the parent compound in forensic urine screening compared to para‑ or meta‑fluorine substituted analogs.

Metabolic stability Forensic toxicology Human hepatocyte assay Fluorofentanyl positional isomers

N‑Benzyl Substitution Drives Marked Sigma‑1 Receptor Affinity Enhancement Over Fentanyl

In a systematic binding study across 11 commercially available fentanyl derivatives, the parent compound fentanyl exhibited weak sigma‑1 receptor affinity (IC50 = 4973 nM). In contrast, benzylfentanyl—carrying the same N‑benzyl substitution present in N‑benzyl ortho‑fluoro Norfentanyl—achieved submicromolar sigma‑1 receptor affinity [1]. This represents at least a 5‑fold improvement in receptor engagement driven solely by the N‑benzyl swap. N‑benzyl ortho‑fluoro Norfentanyl combines this N‑benzyl modification with an additional ortho‑fluorine substituent, which in the para‑fluorofentanyl context independently enhanced sigma‑1 affinity to submicromolar levels [1]. The dual modification is therefore expected to maintain or exceed the sigma‑1 binding advantage over unsubstituted fentanyl.

Sigma‑1 receptor affinity Benzylfentanyl Receptor binding IC50

Certified High Purity and Defined Solubility Profile Enable Reproducible Analytical Method Development

Cayman Chemical supplies N‑benzyl ortho‑fluoro Norfentanyl (Item No. 25540) as a crystalline solid with batch‑certified purity ≥98% (HPLC) and precisely quantified solubility in four common analytical solvents: DMF (10 mg/mL), DMSO (10 mg/mL), Ethanol (20 mg/mL), Methanol (30 mg/mL), and PBS pH 7.2 (10 mg/mL) . In contrast, many emerging fentanyl analog reference standards from less‑regulated supply chains are offered at lower purity thresholds (typically ≥95% or unstated) and without multi‑solvent solubility characterization. This documented solubility matrix eliminates trial‑and‑error solvent screening during stock solution preparation, directly reducing method development time.

Reference standard purity Solubility Method validation QC

Ortho‑Fluorine Positional Isomer Delivers Higher Analgesic Potency Relative to Para‑Fluorofentanyl and Fentanyl in Animal Models

A comparative analgesic study demonstrated that ortho‑fluorofentanyl exhibits higher analgesic potency than both fentanyl and para‑fluorofentanyl in rodent pain models, with statistically lower ED50 values [1]. Although this direct comparison evaluated ortho‑fluorofentanyl rather than the N‑benzyl ortho‑fluoro Norfentanyl, the ortho‑fluorine pharmacophore is identical in both molecules. The ortho‑fluorine substitution on the anilide ring is therefore established as a potency‑enhancing motif independent of the piperidine N‑substituent, providing structural‑activity relationship (SAR) confidence that N‑benzyl ortho‑fluoro Norfentanyl retains this potency advantage over para‑fluoro and non‑fluorinated benzyl analogs.

Analgesic potency ED50 Fluorofentanyl In vivo pharmacology

GC‑MS Spectral Library Inclusion and Chromatographic Differentiation from Common Fentanyl Analogs

Cayman Chemical's free, searchable GC‑MS spectral library includes the 70 eV EI mass spectrum of N‑benzyl ortho‑fluoro Norfentanyl alongside over 2,000 forensic drug standards . This curated reference spectrum enables unambiguous chromatographic discrimination from structurally similar analogs such as N‑benzyl Norfentanyl (lacking the ortho‑fluorine), ortho‑fluorofentanyl (lacking the N‑benzyl group), and para‑fluorofentanyl (positional isomer). Spectral library inclusion for N‑benzyl ortho‑fluoro Norfentanyl is not universally available for all fentanyl analog reference standards, giving this compound a distinct advantage in forensic identification workflows requiring confirmed MS matches against certified spectral libraries.

GC‑MS spectral library Chromatographic discrimination Forensic analysis Reference standard

Procurement‑Relevant Application Scenarios for N-Benzyl ortho-Fluoro Norfentanyl (CAS 2748301-27-9)


Forensic Toxicology Screening Method Development Requiring a Stable Ortho‑Fluorinated Parent Compound Target

Laboratories developing LC‑MS/MS screening methods for novel synthetic opioids benefit from N‑benzyl ortho‑fluoro Norfentanyl as a reference standard because the ortho‑fluorine substitution preserves the parent compound as a detectable urinary marker, as demonstrated in human hepatocyte metabolism studies [1]. This contrasts with para‑ and meta‑fluorinated analogs that undergo more extensive metabolism, necessitating complex multi‑metabolite screening panels. The standard's certified purity (≥98%) and defined solubility across five analytical solvents directly support method validation and calibration curve construction.

Sigma‑1 Receptor Pharmacology Studies Utilizing an N‑Benzyl‑Modified Opioid Scaffold

Investigators examining mixed μ‑opioid/sigma‑1 receptor pharmacology require reference compounds with defined sigma‑1 receptor engagement. While fentanyl itself is a weak sigma‑1 ligand (IC50 = 4973 nM), derivatives carrying the N‑benzyl substitution achieve submicromolar sigma‑1 affinity [2]. N‑benzyl ortho‑fluoro Norfentanyl combines this receptor‑enhancing N‑benzyl modification with an ortho‑fluorine that independently associates with submicromolar sigma‑1 binding in para‑fluorofentanyl [2], making it a structurally informative tool for SAR studies on dual‑target opioid analgesics.

GC‑MS Confirmatory Analysis in Seized Drug Identification Workflows

Forensic chemistry sections performing GC‑MS confirmatory analysis on seized drug exhibits can utilize N‑benzyl ortho‑fluoro Norfentanyl as a certified reference standard with a library‑deposited 70 eV EI mass spectrum . The availability of a verified reference spectrum in the Cayman Spectral Library eliminates in‑house spectral generation and enables direct spectral matching, reducing the risk of misidentification when distinguishing ortho‑fluorinated N‑benzyl analogs from positional isomers (e.g., para‑fluoro) or N‑substituent variants (e.g., ortho‑fluorofentanyl with phenethyl group).

In‑Vivo Analgesic Potency Calibration Using an Ortho‑Fluorinated Opioid Reference

Pharmacology laboratories conducting rodent antinociception studies can employ N‑benzyl ortho‑fluoro Norfentanyl as a reference compound representing the potency‑enhancing ortho‑fluorine pharmacophore. Ortho‑fluorinated fentanyl analogs consistently demonstrate lower ED50 values (higher potency) than para‑fluorinated or non‑fluorinated comparators in animal pain models [3]. The N‑benzyl modification further provides chromatographic differentiation from other fluorofentanyl isomers, reducing the risk of compound mix‑up during dose preparation and bioanalytical verification.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.